N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide
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Overview
Description
N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal.
Coupling of the Quinoline and Quinoxaline Moieties: The final step involves coupling the quinoline and quinoxaline moieties through an amide bond formation. This can be achieved using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly against neuroblastoma and breast adenocarcinoma cell lines.
Pharmaceutical Research: It is used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It is used to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets in cells. It is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
Induction of Reactive Oxygen Species (ROS): It may induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
N-(7-methoxyquinolin-3-yl)methylene-3-(phenylthio)propanehydrazide: Another quinoline derivative with anticancer properties.
2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides: Known for their antioxidant and antimicrobial activities.
Uniqueness
N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide is unique due to its specific combination of quinoline and quinoxaline moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H18N4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-12-13(2)24-20-9-15(5-7-18(20)23-12)21(26)25-16-8-14-4-6-17(27-3)10-19(14)22-11-16/h4-11H,1-3H3,(H,25,26) |
InChI Key |
KZCYQOXLONSUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CN=C4C=C(C=CC4=C3)OC)C |
Origin of Product |
United States |
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